![molecular formula C20H30N2O3S B5671482 2-(3-phenylpropyl)-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5671482.png)
2-(3-phenylpropyl)-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives, including compounds similar to the one , involves complex organic synthesis routes. For example, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been prepared for screening as antihypertensive agents, indicating a methodological approach that could potentially be applied to the synthesis of our target compound (Caroon et al., 1981). These synthetic routes often involve multi-step reactions, starting from readily available precursors, and aim to introduce specific functional groups at targeted positions within the molecule.
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives has been extensively studied, revealing a complex architecture that includes a spiro linkage between a cyclohexane ring and a diazadecanone moiety. For instance, the crystal structure analysis of related compounds highlights the presence of planar furan rings, cyclohexane rings in chair conformation, and benzene rings, providing a foundation for understanding the structural characteristics of our target molecule (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspirodecanone compounds participate in various chemical reactions, reflecting their reactivity and functional group compatibility. They have been synthesized through reactions that involve condensation, cyclization, and functional group transformations, indicating a versatile chemistry that enables the introduction of diverse substituents and the modification of their chemical properties (Carretero et al., 1994).
Physical Properties Analysis
The physical properties of diazaspirodecanone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Although specific data for our target compound are not directly available, related studies on similar compounds provide insights into their physical characteristics, suggesting that variations in substituents can significantly affect these properties (Eames et al., 1996).
Chemical Properties Analysis
The chemical properties of diazaspirodecanone derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are key factors in their biological activity and potential pharmacological applications. The introduction of specific functional groups, such as the propylsulfonyl moiety, can alter these properties, influencing their mechanism of action and interaction with biological targets (Pardali et al., 2021).
properties
IUPAC Name |
2-(3-phenylpropyl)-8-propylsulfonyl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-2-15-26(24,25)22-13-10-20(11-14-22)16-19(23)21(17-20)12-6-9-18-7-4-3-5-8-18/h3-5,7-8H,2,6,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISGLOYRHMFGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2(CC1)CC(=O)N(C2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.